CID 78061122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061122: is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061122 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts or specific reagents.
Intermediate Formation: The initial reaction products are further processed to form intermediates, which are crucial for the final compound.
Final Synthesis: The intermediates undergo a final reaction, often involving purification steps to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve:
Batch Processing: Where the reactions are carried out in batches, allowing for control over reaction conditions and product quality.
Continuous Processing: For large-scale production, continuous processing methods are employed to ensure a steady supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions, such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms.
Wissenschaftliche Forschungsanwendungen
CID 78061122 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies, including enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which CID 78061122 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: Involvement in signal transduction pathways, influencing cellular processes.
Eigenschaften
Molekularformel |
C4H9O3Si |
---|---|
Molekulargewicht |
133.20 g/mol |
InChI |
InChI=1S/C2H4O2.C2H5OSi/c1-2(3)4;3-1-2-4/h1H3,(H,3,4);3H,1-2H2 |
InChI-Schlüssel |
VSHVYDGXYNKSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C[Si])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.